4-Nonanol

Description

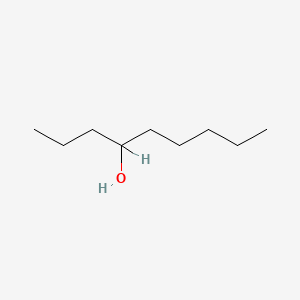

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

nonan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-5-6-8-9(10)7-4-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUOEGRSQCCEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884202 | |

| Record name | 4-Nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5932-79-6, 52708-03-9 | |

| Record name | 4-Nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5932-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nonanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005932796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nonanol, (4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052708039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nonanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Nonanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nonanol, a secondary alcohol with the chemical formula C₉H₂₀O, presents as a colorless liquid with a mild, fatty odor.[1] Its amphiphilic nature, characterized by a nine-carbon aliphatic chain and a hydroxyl group, makes it slightly soluble in water but more soluble in organic solvents.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and relevant experimental protocols for its synthesis and analysis. The information is curated to support researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

This compound is a secondary alcohol where the hydroxyl group is located on the fourth carbon atom of a nonane chain.[2] It exists as a racemic mixture of two stereoisomers, (S)-4-Nonanol and (R)-4-Nonanol, due to the chiral center at the fourth carbon.[3][4][5][6][7]

Table 1: Structural and Identification Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | nonan-4-ol | [2][3][4][5] |

| Synonyms | Amylpropylcarbinol, 4-Nonyl Alcohol, Pentylpropylcarbinol, Propylamylcarbinol, Propylpentylcarbinol | [8][9][10][11] |

| CAS Number | 5932-79-6 | [1][3][4][5][8][9] |

| Molecular Formula | C₉H₂₀O | [1][3][4][5][8][9] |

| Molecular Weight | 144.25 g/mol | [2][3][4][6][7][8][9] |

| SMILES | CCCCCC(O)CCC | [1][12][13] |

| InChI | InChI=1S/C9H20O/c1-3-5-6-8-9(10)7-4-2/h9-10H,3-8H2,1-2H3 | [1][3][4][5] |

| InChIKey | IXUOEGRSQCCEHB-UHFFFAOYSA-N | [3][4][5][12] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [1] |

| Odor | Mild, fatty | [1] |

| Boiling Point | 192-195 °C | [10][11][13][14][15] |

| Melting Point | ~6.15 °C (estimate) | [11][14][15] |

| Density | 0.82 g/cm³ | [11][13][14][15] |

| Solubility in Water | 0.374 g/L (slightly soluble) | [1][11][15] |

| Refractive Index | 1.430 | [10][13][14][15] |

| Flash Point | 74 °C | [10] |

| Vapor Pressure | 0.13 mmHg at 25 °C | [14] |

| logP (Octanol/Water Partition Coefficient) | 2.728 | [12] |

| Enthalpy of Vaporization (ΔvapH°) | 71.50 ± 0.30 kJ/mol | [12] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features and Data | Reference(s) |

| ¹H NMR | Chemical shifts (ppm) in CDCl₃: ~3.59 (CH-OH), ~1.50 (CH₂ adjacent to CH-OH), ~1.37 (other CH₂), ~0.91 (CH₃) | [4] |

| ¹³C NMR | Chemical shifts (ppm) in CDCl₃: ~71.7 (C-OH), ~39.8, ~37.6, ~32.1, ~25.5, ~22.8, ~18.9, ~14.2, ~14.1 | [4] |

| Infrared (IR) Spectroscopy | Key peaks (cm⁻¹): Strong, broad O-H stretch (~3300-3400), C-H stretches (~2800-3000), C-O stretch (~1100) | [3] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrum available in the NIST WebBook. | [3][4][8] |

| Gas Chromatography (GC) | Kovats Retention Index (non-polar column, temperature ramp): 1078 | [3] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of secondary alcohols like this compound is the Grignard reaction.[11][16] This involves the reaction of a Grignard reagent with an aldehyde. For the synthesis of this compound, two logical pathways are the reaction of propylmagnesium bromide with hexanal or the reaction of pentylmagnesium bromide with butanal. The following is a generalized protocol based on the reaction of propylmagnesium bromide and hexanal.

Materials and Reagents:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

1-Bromopropane

-

Hexanal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a small crystal of iodine.

-

In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether.

-

Add a small portion of the 1-bromopropane solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

-

Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the propylmagnesium bromide.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of hexanal in anhydrous diethyl ether to the dropping funnel.

-

Add the hexanal solution dropwise to the cooled Grignard reagent with vigorous stirring. Control the addition rate to maintain a gentle reflux.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.[17]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Instrumentation and Parameters (Representative):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injection: 1 µL, split mode (e.g., 50:1 split ratio)

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-400

Sample Preparation:

-

Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100 µg/mL.

Biological Activity and Metabolism

While specific signaling pathways involving this compound are not extensively documented, it has been identified as a urinary metabolite of n-nonane in male Fischer 344 rats.[8] This suggests that this compound can be formed in vivo through metabolic processes.

Additionally, related long-chain alcohols have demonstrated antimicrobial properties. For instance, 1-Nonanol, a structural isomer of this compound, has shown bactericidal activity against Staphylococcus aureus.[18] The antimicrobial activity of long-chain alcohols is often dependent on the length of their aliphatic chain.[18] Further research is needed to fully elucidate the specific biological activities and potential signaling pathways of this compound.

Safety and Handling

This compound is considered an irritant, particularly to the eyes.[1] It is also a combustible liquid.[10] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Conclusion

This compound is a well-characterized secondary alcohol with a range of applications in chemical synthesis and research. This guide has provided a detailed overview of its chemical and physical properties, structural information, and protocols for its synthesis and analysis. The data presented here serves as a valuable resource for researchers and professionals, facilitating the safe and effective use of this compound in their work. Further investigation into its biological activities and metabolic pathways may reveal novel applications in the future.

References

- 1. This compound | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical Components, Emission Dynamics, and External Immune Functions of Red Palm Weevil Larval Volatiles in Response to Changes in Developmental Stages and Pathogen Stress | MDPI [mdpi.com]

- 3. This compound [webbook.nist.gov]

- 4. aurochemicals.com [aurochemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 7. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The metabolism of n-nonane in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NONANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. iris.unime.it [iris.unime.it]

- 16. Grignard Reaction [organic-chemistry.org]

- 17. How To [chem.rochester.edu]

- 18. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 4-Nonanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 4-Nonanol (CAS No. 5932-79-6). The information is presented to support research, scientific analysis, and professionals in drug development, with a focus on quantitative data, experimental context, and clear visual representation of workflows.

Core Physical and Chemical Properties

This compound is a secondary alcohol with the chemical formula C9H20O.[1][2] It is a colorless to almost colorless clear liquid at room temperature with a mild, fatty odor.[3][4] Its structure consists of a nine-carbon chain with a hydroxyl group located on the fourth carbon atom.[3] This structure contributes to its amphiphilic nature, rendering it slightly soluble in water but more soluble in organic solvents.[3]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison. Data has been compiled from various reputable sources.

| Property | Value | Units | Source(s) |

| Molecular Weight | 144.25 | g/mol | [1][2] |

| Density | 0.82 | g/cm³ | [4][5] |

| Boiling Point | 192 - 195 | °C | [4][5] |

| Melting Point | 6.15 (estimate) | °C | [4][5] |

| Flash Point | 74 | °C | |

| Refractive Index | 1.430 | [4][5] | |

| Water Solubility | 0.374 | g/L | [4] |

| pKa | 15.44 ± 0.20 (Predicted) | [4] |

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not extensively detailed in publicly available literature, the following sections describe the general and standardized methodologies that are employed for such characterizations.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound like this compound, this is a key indicator of its volatility.

Methodology: A common laboratory method involves distillation. A sample of this compound is placed in a distillation flask and heated. A thermometer is positioned such that the bulb is just below the level of the side arm of the flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid. The temperature at which the liquid actively boils and the first drops of condensate are collected is recorded as the boiling point. For precise measurements, corrections for atmospheric pressure are applied.

Measurement of Density

Density is the mass per unit volume of a substance.

Methodology: The density of liquid this compound can be determined using a pycnometer or a digital density meter. The pycnometer method involves accurately weighing a specific volume of the liquid. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, allowing for the calculation of density. Digital density meters utilize the principle of a U-shaped oscillating tube, where the oscillation frequency is dependent on the mass of the liquid in the tube.

Flash Point Determination

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source.[6]

Methodology: Two primary methods are used: open cup and closed cup.[6]

-

Cleveland Open Cup (COC) Method: The sample is heated in an open cup, and a small flame is passed over the surface periodically. The temperature at which a flash is observed is the flash point.[7]

-

Pensky-Martens Closed Cup Method: The sample is heated in a closed cup with a lid that has openings for a stirrer and an ignition source.[7] This method generally provides a lower flash point value as the vapors are more concentrated.[8] For a combustible liquid like this compound with a flash point of 74°C, the closed-cup method is often preferred for safety assessments.[8]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material.[9]

Methodology: An Abbe refractometer is a common instrument for this measurement.[10] A few drops of this compound are placed on the prism of the refractometer.[11] Light is passed through the sample, and the angle of refraction is measured.[12] The instrument is calibrated using a standard with a known refractive index.[12] The refractive index is temperature-dependent, so the temperature at which the measurement is taken is always recorded.

Solubility Assessment

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.[13]

Methodology: To determine the aqueous solubility of this compound, a known amount of the alcohol is added to a specific volume of water. The mixture is agitated at a constant temperature until equilibrium is reached.[14] The solution is then filtered to remove any undissolved liquid, and the concentration of this compound in the filtrate is determined using an analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For qualitative assessment, the "shake-flask" method is often employed, where the substance is added to the solvent and visually inspected for dissolution.[14]

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of key physical properties of this compound.

Caption: General experimental workflow for determining the physical properties of this compound.

Caption: A simplified workflow for measuring the refractive index of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5932-79-6: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 5932-79-6 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. scimed.co.uk [scimed.co.uk]

- 7. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 8. Flash point - Wikipedia [en.wikipedia.org]

- 9. mt.com [mt.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. youtube.com [youtube.com]

- 12. tutorchase.com [tutorchase.com]

- 13. microbenotes.com [microbenotes.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

In-Depth Technical Guide: 4-Nonanol (CAS 5932-79-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nonanol (CAS 5932-79-6), a secondary aliphatic alcohol. The information is compiled to support research and development activities, with a focus on its chemical properties, synthesis, analysis, and known biological context. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided.

Core Chemical and Physical Properties

This compound is a colorless, oily liquid with a mild, fatty or citrus-like odor.[1] It is a secondary alcohol, meaning the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms. This structure influences its chemical reactivity and physical properties.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | nonan-4-ol | [2][3] |

| CAS Number | 5932-79-6 | [1][2][3] |

| Molecular Formula | C₉H₂₀O | [1][2][3] |

| Molecular Weight | 144.25 g/mol | [2] |

| Synonyms | n-Amyl n-propyl carbinol, n-Pentyl n-propyl carbinol, (±)-4-Nonanol | [1] |

| Physical Properties | ||

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 194-196 °C | Not explicitly cited |

| Density | 0.82 g/cm³ at 20 °C | Not explicitly cited |

| Flash Point | 74 °C | Not explicitly cited |

| Solubility in Water | Slightly soluble | [1] |

| Safety and Hazards | ||

| GHS Pictogram | Warning | [2] |

| GHS Hazard Statement | H319: Causes serious eye irritation | [2] |

| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | [2] |

| Toxicity | Low toxicity | [1] |

Synthesis and Purification

The most common and versatile method for synthesizing secondary alcohols like this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an aldehyde.

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis of this compound via the reaction of pentylmagnesium bromide with butanal.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

1-Bromopentane

-

Butanal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

1 M Sulfuric acid (H₂SO₄) (for quenching, optional)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Apparatus Setup: All glassware must be oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Grignard reagent.

-

Grignard Reagent Formation:

-

Place magnesium turnings and a small crystal of iodine in the three-necked flask.

-

In the dropping funnel, prepare a solution of 1-bromopentane in anhydrous diethyl ether.

-

Add a small amount of the 1-bromopentane solution to the magnesium. Initiation of the reaction is indicated by the disappearance of the iodine color and bubbling. Gentle heating may be required.

-

Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the pentylmagnesium bromide.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve butanal in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the butanal solution dropwise to the stirred Grignard reagent. This reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

-

Transfer the mixture to a separatory funnel. The this compound product will be in the ether layer.

-

Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Combine all organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and remove the solvent using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Visualization of Synthesis Workflow

Analytical Protocols

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like this compound, providing both qualitative and quantitative information.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Column: A polar capillary column (e.g., DB-Wax or HP-INNOWAX, 30 m x 0.25 mm x 0.25 µm) is suitable for alcohol analysis.

Sample Preparation:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL. Create a series of dilutions to generate a calibration curve.

-

Sample Dilution: Dilute the sample containing this compound in the same solvent to fall within the concentration range of the calibration curve.

-

Internal Standard: For accurate quantification, add an internal standard (e.g., a deuterated analog or a different secondary alcohol with a distinct retention time) to all standards and samples at a fixed concentration.

GC-MS Parameters (Example):

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: Increase to 240 °C at 10 °C/min

-

Hold: Hold at 240 °C for 5 minutes

-

-

MS Transfer Line Temperature: 250 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 35-350

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum.

-

The mass spectrum of secondary alcohols often shows a weak or absent molecular ion peak. Characteristic fragments result from alpha-cleavage and dehydration.

-

Quantify the amount of this compound by integrating the peak area and comparing it to the calibration curve generated from the standards.

Visualization of Analytical Workflow

Biological Activity and Toxicology

Direct research on the specific biological activity, mechanism of action, and signaling pathway involvement of this compound (CAS 5932-79-6) is limited in publicly available literature. However, information can be inferred from its classification as a secondary aliphatic alcohol and its identification in biological systems.

General Toxicology of Aliphatic Alcohols

The toxicity of aliphatic alcohols is generally correlated with their carbon chain length and membrane/buffer partition coefficients.[1] Longer-chain alcohols tend to be more potent in inducing cellular damage. The primary mechanism of toxicity for many aliphatic alcohols is believed to be membrane damage resulting from their solvent properties.[1]

Secondary alcohols are generally considered less toxic than their primary alcohol counterparts.[1] In vivo, secondary alcohols can be interconverted with their corresponding ketones.[4] The primary route of excretion for these compounds is reduction to the secondary alcohol, followed by conjugation with glucuronic acid.[4]

Known Biological Context

-

Metabolite: this compound has been identified as a rat and plant metabolite, indicating its presence and potential interaction within biological systems.[3]

-

Volatile Oil Component: Its occurrence as a component of volatile oils suggests a role in plant biochemistry and potential applications as a fragrance or signaling molecule.[3]

-

Volatile Organic Compound (VOC): As a VOC, this compound could be a biomarker in exhaled breath or other bodily fluids, potentially indicating specific metabolic states or diseases.[5][6][7][8][9] Research into VOCs for non-invasive diagnostics is an active area of investigation.

Considerations for Drug Development

Given the lack of specific data on the biological targets and signaling pathways of this compound, any consideration for its use in drug development would be highly speculative and require foundational research. Key areas for investigation would include:

-

Cytotoxicity Assays: Determining the IC50 in various cell lines to establish a baseline for its biological effect.

-

Target Identification: Utilizing techniques such as affinity chromatography or proteomics to identify potential protein binding partners.

-

Mechanism of Action Studies: Investigating its effects on cell membrane integrity, mitochondrial function, and key signaling pathways (e.g., kinase cascades, transcription factor activation).

-

Metabolic Stability: Assessing its rate of metabolism in liver microsomes and other relevant systems.

At present, there is no evidence to suggest that this compound directly modulates specific signaling pathways in the manner of well-characterized drugs or signaling molecules. Researchers should exercise caution in extrapolating data from structurally dissimilar compounds, such as 4-nonylphenol or 4-hydroxynonenal, to this compound.

Conclusion

This compound is a secondary aliphatic alcohol with well-defined chemical and physical properties. Its synthesis is readily achievable through standard organic chemistry techniques like the Grignard reaction, and it can be reliably analyzed using GC-MS. While it has been identified as a metabolite in plants and rats, there is a significant gap in the scientific literature regarding its specific biological activity, mechanism of action, and involvement in cellular signaling pathways. Future research is necessary to elucidate its potential roles in biological systems and to evaluate its suitability for applications in drug development or as a research tool in pharmacology and toxicology.

References

- 1. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 3. This compound | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aliphatic Secondary Alcohols, Ketones and Related Esters (JECFA Food Additives Series 50) [inchem.org]

- 5. Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diagnostic Application of Volatile Organic Compounds as Potential Biomarkers for Detecting Digestive Neoplasia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Laboratory Synthesis of 4-Nonanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of two primary methods for the laboratory-scale synthesis of 4-nonanol, a secondary alcohol with applications in various fields of chemical research and development. The synthesis routes detailed herein are the Grignard reaction and the reduction of a ketone, both of which are fundamental and widely practiced transformations in organic chemistry. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and workflows to aid in practical laboratory applications.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physical and spectroscopic properties of this compound is presented in Table 1. This data is essential for the proper identification and characterization of the synthesized product.

| Property | Value |

| Molecular Formula | C₉H₂₀O |

| Molecular Weight | 144.25 g/mol |

| CAS Number | 5932-79-6 |

| Appearance | Colorless liquid |

| Boiling Point | 194-196 °C |

| Density | 0.821 g/mL at 25 °C |

| ¹H NMR (CDCl₃, ppm) | δ 3.55 (quint, 1H), 1.45-1.20 (m, 12H), 0.90 (t, 6H) |

| ¹³C NMR (CDCl₃, ppm) | δ 72.0, 37.5, 32.0, 28.0, 25.5, 22.8, 19.0, 14.1 |

| IR (neat, cm⁻¹) | 3350 (broad, O-H), 2958, 2930, 2872 (C-H), 1115 (C-O) |

| Mass Spectrum (EI, m/z) | 144 (M+), 115, 101, 87, 73, 59, 45 |

Synthetic Routes for this compound

Two robust and reliable methods for the synthesis of this compound are presented: the Grignard reaction of propylmagnesium bromide with hexanal and the reduction of 4-nonanone.

Method 1: Grignard Synthesis

The Grignard reaction is a powerful C-C bond-forming reaction that involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[1] For the synthesis of this compound, propylmagnesium bromide is reacted with hexanal.[2]

Materials:

-

Magnesium turnings (2.67 g, 0.11 mol)

-

1-Bromopropane (12.3 g, 10.1 mL, 0.10 mol)

-

Hexanal (10.0 g, 12.2 mL, 0.10 mol)

-

Anhydrous diethyl ether (200 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, including a three-necked round-bottom flask, a dropping funnel, and a reflux condenser, all oven-dried.

Procedure:

-

Grignard Reagent Formation: Under an inert atmosphere (e.g., nitrogen or argon), place the magnesium turnings in the three-necked flask. Add 50 mL of anhydrous diethyl ether. Dissolve the 1-bromopropane in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the 1-bromopropane solution to the magnesium to initiate the reaction (gentle warming may be necessary). Once the reaction begins, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.[3]

-

Reaction with Hexanal: Cool the Grignard reagent solution in an ice bath. Dissolve the hexanal in 100 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the hexanal solution dropwise to the stirred Grignard reagent. The reaction is exothermic; control the addition rate to maintain a gentle reflux. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.[4]

-

Workup and Purification: Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation.

Method 2: Reduction of 4-Nonanone

The reduction of ketones to secondary alcohols is a common transformation in organic synthesis.[5] Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[6][7]

Materials:

-

4-Nonanone (14.2 g, 0.10 mol)

-

Sodium borohydride (NaBH₄) (1.89 g, 0.05 mol)

-

Ethanol (200 mL)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction: In a round-bottom flask, dissolve 4-nonanone in 150 mL of ethanol. Cool the solution in an ice bath. In a separate beaker, dissolve the sodium borohydride in 50 mL of cold ethanol and add this solution portion-wise to the stirred 4-nonanone solution. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Workup and Purification: Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize any excess NaBH₄. Remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the product with diethyl ether (3 x 50 mL). Wash the combined organic extracts with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude this compound. The product can be further purified by vacuum distillation.

Comparison of Synthetic Methods

Both the Grignard synthesis and the reduction of 4-nonanone are effective methods for preparing this compound. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

| Parameter | Grignard Synthesis | Reduction of 4-Nonanone |

| Starting Materials | Propyl bromide, Magnesium, Hexanal | 4-Nonanone, Sodium borohydride |

| Reaction Type | Nucleophilic addition (C-C bond formation) | Reduction (Hydride addition) |

| Typical Yield | 70-85% | 85-95% |

| Reaction Conditions | Anhydrous, inert atmosphere | Standard laboratory conditions, can be run in protic solvents |

| Key Considerations | Sensitive to moisture and protic functional groups | Less sensitive to moisture than Grignard reagents |

General Experimental Workflow

The following diagram illustrates a general workflow applicable to both synthetic methods, from the initial reaction setup to the final purification and analysis of this compound.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Show two ways you could synthesize each of the following secondar... | Study Prep in Pearson+ [pearson.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

The Role of 4-Nonanol as a Plant Metabolite: A Technical Guide

Abstract

4-Nonanol, a secondary alcohol, has been identified as a volatile plant metabolite with significant roles in plant defense mechanisms.[1] As a volatile organic compound (VOC), it participates in the complex chemical language of plants, mediating interactions with other organisms. This technical guide provides an in-depth overview of the current understanding of this compound's function in plants, including its hypothesized biosynthesis, its role in biotic stress responses, and its potential involvement in broader physiological processes. Detailed experimental protocols for its analysis and diagrams of relevant pathways and workflows are provided for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (C9H20O) is a nine-carbon alcohol that is recognized as a volatile oil component and a plant metabolite.[1] Volatile organic compounds (VOCs) like this compound are crucial for a plant's survival, acting as signals to attract pollinators, deter herbivores, and defend against pathogens.[2] While the roles of many plant VOCs are well-documented, the specific functions of this compound are an emerging area of research. Its known biological activities, particularly its nematicidal properties, make it a compound of interest for the development of novel plant protection strategies.[3]

Biosynthesis of this compound (Hypothesized)

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known pathways for other fatty acid-derived VOCs, a plausible route can be hypothesized. Many plant VOCs, including the related C9 aldehyde nonanal, are synthesized via the lipoxygenase (LOX) pathway, which begins with the oxygenation of unsaturated fatty acids like linoleic acid.[4]

A potential pathway for this compound could involve:

-

Lipoxygenase (LOX) Action: Linoleic or linolenic acid is oxidized by a specific LOX enzyme.

-

Hydroperoxide Lyase (HPL) Cleavage: The resulting hydroperoxide is cleaved by HPL to produce shorter-chain aldehydes or ketones.

-

Reduction: A nine-carbon intermediate, such as 4-nonanone, is then reduced by an alcohol dehydrogenase (ADH) or a similar reductase enzyme to yield this compound.

Further research, including isotopic labeling studies, is required to confirm this proposed pathway.

Role of this compound in Plant Physiology and Defense

The primary documented role of this compound in plants is in defense against biotic stressors, particularly soil-borne pests.

Defense Against Nematodes

Plant-parasitic nematodes are a significant threat to agriculture, causing substantial economic losses.[5] Volatile organic compounds produced by plants and associated microbes have been identified as effective nematicidal agents.[3] Studies have demonstrated that this compound exhibits contact nematicidal activity against the root-knot nematode Meloidogyne incognita.[3] This suggests that plants may release this compound into the rhizosphere to deter or kill these parasitic worms, forming a crucial part of the plant's chemical defense arsenal.

Potential Role in Fungal and Bacterial Defense

While direct evidence for this compound's antifungal or antibacterial activity in a plant context is limited, the closely related aldehyde, nonanal, has been shown to prime plant defense responses.[4][6] Exposure to nonanal can induce the expression of pathogenesis-related (PR) genes, leading to systemic acquired resistance (SAR) and enhanced protection against fungal pathogens.[4][6] Given the structural similarity, it is plausible that this compound could have similar signaling or direct antimicrobial functions, an area that warrants further investigation.

Involvement in Abiotic Stress Responses

Plants emit a variety of VOCs, including alcohols, in response to abiotic stresses such as heat, drought, and salinity.[7][8] These compounds can have protective functions, such as stabilizing cellular membranes and quenching reactive oxygen species (ROS) to mitigate oxidative damage.[2] Although the specific role of this compound in abiotic stress has not been detailed, other volatile alcohols like ethanol are known to be involved in modulating stress responses.[7] It is conceivable that this compound could play a similar protective role under certain environmental stress conditions.

Interaction with Plant Hormones

The signaling pathways of plant defense are intricately connected with plant hormone networks, particularly those of salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[9][10] VOC-induced defense priming often involves crosstalk with these hormonal pathways. For instance, the perception of a defense-related VOC can sensitize the plant to produce JA or SA more rapidly upon pathogen attack. While direct interactions between this compound and plant hormones have not been reported, its role as a defense signaling molecule would inherently place it within this complex regulatory network.

Quantitative Data on this compound in Plants

To date, there is a scarcity of published quantitative data on the endogenous levels of this compound in various plant tissues or its emission rates under different conditions. To facilitate future research, the following table outlines the key quantitative metrics that should be assessed to build a comprehensive understanding of this compound's role.

| Plant Species | Tissue/Organ | Stress Condition | This compound Concentration (ng/g fresh weight) | Emission Rate (ng/g fresh weight/hr) | Reference |

| Arabidopsis thaliana | Roots | Control | Data not available | Data not available | |

| Roots | M. incognita infection | Data not available | Data not available | ||

| Leaves | Control | Data not available | Data not available | ||

| Leaves | Drought Stress | Data not available | Data not available | ||

| Solanum lycopersicum | Roots | Control | Data not available | Data not available | |

| Roots | M. incognita infection | Data not available | Data not available |

Table 1: Template for Quantitative Analysis of this compound in Plant Tissues. This table illustrates the type of data required to quantify the presence and induction of this compound in plants under various biotic and abiotic stresses.

Experimental Protocols

Protocol for Extraction and Quantification of this compound from Plant Tissues using SPME-GC-MS

This protocol describes the analysis of this compound from plant headspace or homogenized tissue using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

A. Materials and Reagents:

-

Plant tissue (e.g., roots, leaves)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

This compound analytical standard

-

Internal standard (e.g., n-dodecane)

-

Sodium chloride (for salting out, optional)

-

Liquid nitrogen

B. Sample Preparation:

-

Harvest fresh plant tissue and weigh a precise amount (e.g., 0.5 - 1.0 g) into a 20 mL headspace vial. For root analysis, gently wash to remove soil.

-

For analysis of emitted volatiles, place the intact tissue in the vial. For analysis of total content, flash-freeze the tissue in liquid nitrogen and grind to a fine powder before placing it in the vial.

-

Add a known amount of internal standard to the vial.

-

(Optional) Add a saturated solution of NaCl to enhance the partitioning of volatiles into the headspace.

-

Immediately seal the vial with the septum cap.

C. SPME Extraction:

-

Incubate the sealed vial at a controlled temperature (e.g., 40°C) for a defined period (e.g., 15 minutes) to allow volatiles to equilibrate in the headspace.

-

Condition the SPME fiber according to the manufacturer's instructions.

-

Insert the SPME fiber through the septum into the headspace of the vial, ensuring it does not touch the sample.

-

Expose the fiber for a fixed time (e.g., 30 minutes) to adsorb the volatiles.

-

Retract the fiber and immediately proceed to GC-MS analysis.

D. GC-MS Analysis:

-

Injector: Set to splitless mode at a temperature of 250°C.

-

Column: Use a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp: Increase to 180°C at 5°C/min.

-

Ramp: Increase to 250°C at 20°C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

E. Data Analysis:

-

Identify the this compound peak by comparing its retention time and mass spectrum with that of the analytical standard.

-

Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard and creating a calibration curve with known concentrations of the this compound standard.

Protocol for In Vitro Nematicidal Bioassay

This protocol assesses the direct toxicity of this compound to plant-parasitic nematodes.[3]

A. Materials and Reagents:

-

Meloidogyne incognita second-stage juveniles (J2s)

-

This compound

-

Ethanol or DMSO (as a solvent)

-

Sterile water

-

96-well microtiter plates

-

Inverted microscope

B. Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in ethanol).

-

Create a serial dilution of the stock solution in sterile water to achieve the desired test concentrations (e.g., 10, 50, 100, 200 µg/mL). Ensure the final solvent concentration is non-lethal to the nematodes (typically <1%).

-

Prepare a control solution containing only sterile water and the same concentration of the solvent used for dilution.

-

In each well of a 96-well plate, add 90 µL of the test or control solution.

-

Add 10 µL of a nematode suspension containing approximately 20-30 J2s to each well.

-

Incubate the plates at room temperature (approx. 25°C).

-

Observe the nematodes under an inverted microscope after 24, 48, and 72 hours.

-

Nematodes are considered dead if they are immobile and do not respond when prodded with a fine needle.

-

Calculate the percentage mortality for each concentration and time point, correcting for any mortality in the control group using Abbott's formula: Corrected % Mortality = [1 - (n in Treatment after / n in Control after)] * 100.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for this compound-Induced Defense

This diagram illustrates a potential signaling cascade initiated by the perception of this compound, leading to the activation of plant defense responses.

Caption: Hypothesized signaling pathway for this compound in plant defense.

Experimental Workflow for this compound Analysis and Bioactivity Testing

This diagram outlines the logical flow of experiments from sample collection to data interpretation for studying this compound.

Caption: Workflow for analysis and bioactivity testing of this compound.

Conclusion and Future Directions

This compound is an important, yet understudied, plant metabolite with a clear role in defense against nematodes and a potential role in broader plant-pathogen and plant-environment interactions. Its classification as a volatile organic compound places it at the center of the chemical ecology of plants.

Future research should focus on several key areas:

-

Elucidation of Biosynthetic Pathway: Isotopic labeling and genetic studies are needed to confirm the precise biosynthetic route of this compound in plants.

-

Quantitative Analysis: A systematic quantification of this compound in different plant species and tissues under a range of biotic and abiotic stresses is crucial to understand its regulation and significance.

-

Mechanism of Action: Research is needed to uncover the molecular mechanisms by which this compound exerts its nematicidal effects and to explore its potential antimicrobial properties.

-

Signaling Role: The signaling pathway initiated by this compound perception needs to be investigated, including the identification of its receptors and the downstream signaling components.

A deeper understanding of this compound will not only enhance our knowledge of plant chemical ecology but may also provide new avenues for the development of sustainable and environmentally friendly strategies for crop protection.

References

- 1. This compound | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stress-Induced Volatile Emissions and Signalling in Inter-Plant Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nematicidal Effects of Volatile Organic Compounds from Microorganisms and Plants on Plant-Parasitic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. journals.caass.org.cn [journals.caass.org.cn]

- 6. Frontiers | Immunity priming and biostimulation by airborne nonanal increase yield of field-grown common bean plants [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. No hormone to rule them all: Interactions of plant hormones during the responses of plants to pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Developing a model of plant hormone interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of simultaneous volatile organic compound removal by indoor plants using solid phase microextraction-gas chromatography-mass spectrometr ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04015A [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

4-Nonanol as a Volatile Oil Component: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonanol, a secondary fatty alcohol, is a volatile organic compound that has been identified as a component of some essential oils and plays a role in the chemical ecology of various organisms. Its structural characteristics, including a nine-carbon chain and a hydroxyl group at the fourth position, confer specific physical and chemical properties that influence its volatility and biological activity. This technical guide provides an in-depth overview of this compound as a volatile oil component, focusing on its chemical properties, natural occurrence, analytical methodologies, and known biological effects relevant to drug development. While quantitative data on this compound in essential oils is limited in publicly available literature, this guide synthesizes existing knowledge on its analysis and the bioactivities of closely related long-chain alcohols to provide a valuable resource for researchers.

Chemical and Physical Properties of this compound

This compound (CAS No: 5932-79-6) is a colorless liquid with the molecular formula C₉H₂₀O.[1] As a secondary alcohol, it is characterized by the hydroxyl group attached to a secondary carbon atom. This structure influences its solubility, boiling point, and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀O | [1] |

| Molecular Weight | 144.25 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 194-195 °C | |

| Density | 0.821 g/mL at 25 °C | |

| Solubility | Slightly soluble in water; soluble in organic solvents |

Natural Occurrence and Quantitative Analysis

While this compound is recognized as a volatile oil component, comprehensive quantitative data on its concentration in various plant essential oils is scarce in peer-reviewed literature. One study utilized this compound as an internal standard for the quantification of other volatile compounds in Lamiaceae species, suggesting its suitability for GC-MS analysis but not providing its natural concentration.[2] Other related C9 compounds, such as 1-nonanol and nonanal, have been identified in the essential oil of Polygonum minus (kesum), with concentrations of 0.76% and 0.86%, respectively.[3] The essential oil of red palm weevil larvae has also been shown to contain n-nonanol, which increases in response to pathogen stress, suggesting an immune defense role.[4] The lack of extensive quantitative data for this compound highlights an area for future research in the comprehensive profiling of essential oils.

Table 2: Concentration of Selected C9 Volatile Compounds in Natural Sources

| Compound | Source | Method of Analysis | Concentration (%) | Reference |

| 1-Nonanol | Polygonum minus | GC-MS | 0.76 | [3] |

| Nonanal | Polygonum minus | GC-MS | 0.86 | [3] |

| n-Nonanol | Red Palm Weevil Larvae | GC-MS | Not specified | [4] |

| This compound | Lamiaceae species | GC-MS | Used as internal standard | [2] |

Experimental Protocols

Extraction of Volatile Alcohols from Plant Material

Two primary methods for extracting volatile compounds like this compound from plant matrices are steam distillation and solvent extraction.

1. Steam Distillation

This method is suitable for the extraction of volatile compounds that are immiscible with water.[5][6][7][8]

-

Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize at a temperature lower than their boiling point. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the aqueous phase.

-

Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser, and collection vessel.

-

Procedure:

-

The plant material is placed in the round-bottom flask and covered with water.

-

The apparatus is assembled, and the water is heated to boiling to generate steam.

-

Steam passes through the plant material, carrying the volatile compounds.

-

The vapor mixture is cooled in the condenser, and the condensate is collected.

-

The essential oil, being less dense and immiscible with water, forms a separate layer and is collected.

-

2. Solvent Extraction

This method is used to extract a broader range of compounds, including those that may not be volatile with steam.[9][10]

-

Principle: The plant material is macerated in a solvent that has a high affinity for the target compounds. The solvent dissolves the compounds of interest, which are then recovered by evaporating the solvent.[11]

-

Apparatus: Beakers, flasks, filtration apparatus (e.g., Büchner funnel), rotary evaporator.

-

Procedure:

-

The dried and ground plant material is soaked in a suitable solvent (e.g., ethanol, hexane) for a specified period (e.g., 24-48 hours) with occasional agitation.[10]

-

The mixture is filtered to separate the solid plant material from the liquid extract.

-

The solvent is removed from the extract using a rotary evaporator under reduced pressure to yield the crude extract containing the volatile compounds.

-

Caption: Workflow for Solvent Extraction of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds in essential oils.[12][13][14]

-

Principle: The volatile compounds in the sample are separated based on their boiling points and polarity in a gas chromatograph. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification.

-

Apparatus: Gas chromatograph coupled with a mass spectrometer (GC-MS), capillary column (e.g., HP-5MS), helium carrier gas, autosampler.

-

Procedure:

-

Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1% v/v). An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) may be added for accurate quantification.

-

Injection: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC inlet, which is heated to vaporize the sample.

-

Chromatographic Separation: The vaporized sample is carried by the helium gas through the capillary column. The temperature of the column is gradually increased (temperature programming) to elute the compounds in order of their boiling points.

-

Mass Spectrometry Detection: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting fragments are detected, and a mass spectrum is generated.

-

Data Analysis: The identity of each compound is determined by comparing its mass spectrum and retention time with those of reference compounds in a spectral library (e.g., NIST).[12] Quantification is performed by integrating the peak area of the compound and comparing it to the peak area of the internal standard or a calibration curve.

-

Caption: Workflow for GC-MS Analysis of Volatile Compounds.

Biological Activity and Potential for Drug Development

Specific studies on the biological activities of this compound are limited. However, research on other long-chain fatty alcohols, particularly 1-nonanol, provides insights into the potential mechanisms of action and therapeutic applications.

Antimicrobial and Antifungal Activity

Long-chain fatty alcohols have demonstrated both antibacterial and antifungal properties.[15] Studies on 1-nonanol have shown that it possesses bactericidal activity against Staphylococcus aureus and antifungal activity against Aspergillus flavus.[15][16]

-

Mechanism of Action: The primary mechanism of antimicrobial action for these amphipathic molecules is believed to be the disruption of the cell membrane's integrity.[17][18] The hydrophobic carbon chain interacts with the lipid bilayer of the microbial cell membrane, while the hydrophilic hydroxyl group remains oriented towards the aqueous environment. This insertion disrupts the membrane structure, leading to increased permeability, leakage of intracellular components (such as ions and ATP), and ultimately, cell death.[16][19] Biochemical studies on A. flavus treated with 1-nonanol have confirmed this mechanism by showing leakage of intracellular electrolytes, decreased mitochondrial dehydrogenase and ATPase activity, and accumulation of reactive oxygen species.[16][19]

Caption: Proposed Antimicrobial Mechanism of this compound.

Cytotoxicity

The cytotoxicity of this compound has not been extensively studied. However, related compounds like 4-hydroxy-2-nonenal (HNE), an aldehyde, have been shown to be cytotoxic.[20] It is important to note that HNE is structurally and functionally different from this compound. The cytotoxicity of organic solvents and related compounds is an important consideration in drug development, and further studies are needed to evaluate the specific cytotoxic profile of this compound on mammalian cell lines.

Conclusion

This compound is a volatile fatty alcohol with a recognized presence in the chemical profile of some natural sources. While its quantitative occurrence in essential oils is not well-documented, established analytical methods like steam distillation and GC-MS can be effectively employed for its extraction and quantification. The biological activity of this compound is largely inferred from studies on related long-chain alcohols, which point towards a mechanism of antimicrobial and antifungal action involving the disruption of cell membrane integrity. This property suggests potential applications in the development of new antimicrobial agents. However, a significant research gap exists regarding the specific biological effects of this compound, including its interaction with mammalian cells and its potential role in signaling pathways. Further investigation is warranted to fully elucidate the concentration of this compound in various volatile oils and to explore its therapeutic potential in drug development.

References

- 1. This compound | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. academics.su.edu.krd [academics.su.edu.krd]

- 4. mdpi.com [mdpi.com]

- 5. Steam Distillation - Nutralfa Ltd. [nutralfa.uk]

- 6. adv-bio.com [adv-bio.com]

- 7. Steam Distillation | Buchi.com [buchi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. From Plant to Potent: Techniques for Extracting Alcohol from Plant Sources [greenskybio.com]

- 10. coleparmer.com [coleparmer.com]

- 11. laballey.com [laballey.com]

- 12. vipsen.vn [vipsen.vn]

- 13. areme.co.jp [areme.co.jp]

- 14. tisserandinstitute.org [tisserandinstitute.org]

- 15. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antifungal mechanism of 1-nonanol against Aspergillus flavus growth revealed by metabolomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modes of antifungal action of alkanols against Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antifungal mechanism of 1-nonanol against <i>Aspergillus flavus</i> growth revealed by metabolomic analyses - ProQuest [proquest.com]

- 20. Cytotoxicity and metabolism of 4-hydroxy-2-nonenal and 2-nonenal in H2O2-resistant cell lines. Do aldehydic by-products of lipid peroxidation contribute to oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers and Stereoisomers of 4-Nonanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonanol (C₉H₂₀O) is a secondary alcohol that presents significant interest in various fields of chemical research and development due to its chiral nature.[1][2][3] As a chiral molecule, this compound exists as a pair of enantiomers, (R)-4-Nonanol and (S)-4-Nonanol, which are non-superimposable mirror images of each other. The distinct spatial arrangement of the hydroxyl group on the chiral center at the fourth carbon atom gives rise to unique interactions with other chiral molecules and polarized light, a property of critical importance in pharmacology and stereoselective synthesis. This guide provides a comprehensive overview of the isomers and stereoisomers of this compound, including their physicochemical properties, detailed experimental protocols for their separation and analysis, and a workflow for their chiral resolution.

Physicochemical Properties

The physicochemical properties of racemic this compound and its individual enantiomers are summarized in the tables below. While enantiomers share identical physical properties in an achiral environment, such as boiling point and density, they exhibit opposite optical rotation.[4][5][6]

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀O | [1][2][3] |

| Molecular Weight | 144.25 g/mol | [1][2][3] |

| IUPAC Name | nonan-4-ol | [2] |

| CAS Number | 5932-79-6 | [1][2][3] |

Table 2: Physicochemical Properties of this compound Isomers

| Property | Racemic this compound | (R)-4-Nonanol | (S)-4-Nonanol |

| Physical State | Colorless liquid | Colorless liquid | Colorless liquid |

| Boiling Point | 192-195 °C | 192-195 °C | 192-195 °C |

| Density | 0.82 g/cm³ | 0.82 g/cm³ | 0.82 g/cm³ |

| Melting Point | 6.15 °C (estimate) | 6.15 °C (estimate) | 6.15 °C (estimate) |

| Optical Rotation ([α]ᴅ) | 0° | Not available in searched literature | Not available in searched literature |

Note: Experimentally determined specific optical rotation values for the pure enantiomers of this compound were not available in the reviewed literature. In theory, the (R) and (S) enantiomers will have equal and opposite optical rotations.

Experimental Protocols

I. Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound is the Grignard reaction between propylmagnesium bromide and hexanal.

Materials:

-

Magnesium turnings

-

1-Bromopropane

-

Hexanal

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Grignard Reagent Preparation: In a flame-dried three-neck flask equipped with a dropping funnel, condenser, and a magnetic stir bar, add magnesium turnings. Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of propylmagnesium bromide. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction with Aldehyde: Once the Grignard reagent is formed, cool the flask in an ice bath. Add a solution of hexanal in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield racemic this compound.

II. Chiral Resolution of Racemic this compound

The separation of the enantiomers of this compound can be achieved through the formation of diastereomeric esters, followed by separation and hydrolysis. This generalized protocol is based on established methods for the resolution of chiral alcohols.

Materials:

-

Racemic this compound

-

Enantiomerically pure chiral acid (e.g., (R)-(-)-Mandelic acid or another suitable resolving agent)

-

A carbodiimide coupling agent (e.g., DCC or EDC)

-

A suitable solvent (e.g., dichloromethane)

-

A base (e.g., pyridine or DMAP)

-

Silica gel for column chromatography

-

A suitable eluent system (e.g., hexane/ethyl acetate)

-

Aqueous sodium hydroxide solution

-

Aqueous hydrochloric acid solution

Procedure:

-

Diastereomeric Ester Formation: Dissolve the racemic this compound and an equimolar amount of the enantiomerically pure chiral acid in a suitable solvent. Add the coupling agent and a catalytic amount of the base. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Separation of Diastereomers: Remove the solvent and purify the crude mixture by silica gel column chromatography using an appropriate eluent system to separate the two diastereomeric esters. The separation is possible because diastereomers have different physical properties.

-

Hydrolysis of Diastereomers: Hydrolyze each separated diastereomeric ester individually by refluxing with an aqueous solution of sodium hydroxide.

-

Isolation of Enantiomers: After hydrolysis, acidify the reaction mixture with hydrochloric acid and extract the liberated chiral acid. Make the aqueous layer basic with sodium hydroxide and extract the enantiomerically pure this compound with a suitable organic solvent. Dry the organic extracts, remove the solvent, and purify the individual enantiomers by distillation.

III. Analysis of Enantiomeric Purity by Chiral Gas Chromatography

The enantiomeric excess of the resolved this compound can be determined using chiral gas chromatography.

Instrumentation:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

-

Chiral capillary column (e.g., a cyclodextrin-based column)

Typical GC Conditions (to be optimized):

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 150 °C).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL of a dilute solution of the sample in a suitable solvent.

Procedure:

-

Sample Preparation: Prepare dilute solutions of the racemic this compound and the individual resolved enantiomers in a volatile solvent (e.g., hexane or dichloromethane).

-

Injection: Inject the samples into the GC.

-

Analysis: The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Visualizations

Chiral Resolution Workflow

The following diagram illustrates the general workflow for the chiral resolution of racemic this compound via the formation of diastereomeric esters.

References

An In-depth Technical Guide to 4-Nonanol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nonanol (CAS 5932-79-6), a secondary alcohol with applications in various scientific and industrial fields. This document details its physicochemical properties, provides experimental protocols for its synthesis and analysis, and explores its potential relevance in biological and pharmaceutical research.

Core Concepts: Molecular Identity and Properties

This compound, also known as nonan-4-ol, is a secondary alcohol where a hydroxyl group is attached to the fourth carbon of a nine-carbon chain.[1] Its fundamental properties are summarized below.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O | [1][2] |

| Molecular Weight | 144.25 g/mol | [1][2] |

| IUPAC Name | nonan-4-ol | [1] |

| CAS Number | 5932-79-6 | [1] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Density | 0.82 g/cm³ at 20°C | [3] |

| Boiling Point | 192-195°C | [3] |

| Flash Point | 74°C | [3] |

| Solubility in Water | 0.374 g/L (insoluble) | [3] |

| pKa | 15.44 ± 0.20 (Predicted) | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of the corresponding ketone, 4-nonanone. A common and effective method for this transformation is through a Grignard reaction, followed by reduction. Below is a generalized protocol for the synthesis of a secondary alcohol like this compound.

Experimental Protocol: Synthesis via Grignard Reaction and Reduction

This protocol is adapted from standard Grignard reaction procedures.[4]

Materials and Reagents:

-

1-Bromopropane

-

Magnesium turnings

-

Hexanal

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reducing agent (e.g., Sodium borohydride)

-

Methanol

Procedure:

-

Grignard Reagent Formation:

-